Olmesartan Ethyl Ester

Regioisomer impurity N-alkylation selectivity Process analytical technology

For generic ANDA filers developing olmesartan medoxomil, this certified intermediate and impurity standard addresses critical analytical validation challenges. • Enables accurate quantification of ethyl ester process impurity with ≥99% HPLC purity. • Prevents co-elution of N-3 regioisomer under EP chromatographic conditions. • Provides full NMR/HRMS characterization for ICH Q2(R1) validation.

Molecular Formula C26H30N6O3
Molecular Weight 474.6 g/mol
CAS No. 144689-23-6
Cat. No. B148487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlmesartan Ethyl Ester
CAS144689-23-6
Molecular FormulaC26H30N6O3
Molecular Weight474.6 g/mol
Structural Identifiers
SMILESCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC)C(C)(C)O
InChIInChI=1S/C26H30N6O3/c1-5-9-21-27-23(26(3,4)34)22(25(33)35-6-2)32(21)16-17-12-14-18(15-13-17)19-10-7-8-11-20(19)24-28-30-31-29-24/h7-8,10-15,34H,5-6,9,16H2,1-4H3,(H,28,29,30,31)
InChIKeyRYYGFMDEVYVZGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Olmesartan Ethyl Ester (CAS 144689-23-6): Critical Intermediate and Impurity Standard for Olmesartan Medoxomil Pharmaceutical Development and Quality Control


Olmesartan Ethyl Ester (CAS 144689-23-6), chemically 4-(2-hydroxypropan-2-yl)-2-propyl-1-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-1H-imidazole-5-carboxylic acid ethyl ester, is a key synthetic intermediate in the manufacture of the angiotensin II receptor blocker (ARB) olmesartan medoxomil and also serves as a defined process-related impurity requiring rigorous control in the final active pharmaceutical ingredient (API) [1][2]. With a molecular formula of C₂₆H₃₀N₆O₃ and a molecular weight of 474.55 g/mol, this compound occupies a unique dual position in the olmesartan supply chain—both as the penultimate intermediate before medoxomil ester formation and as a critical reference standard for analytical method validation and quality control applications during commercial production or abbreviated new drug application (ANDA) filings [3].

Why Olmesartan Ethyl Ester Cannot Be Substituted with Generic ARB Intermediates or Uncharacterized Analogs in Regulated Pharmaceutical Workflows


In-class angiotensin II receptor blocker (ARB) intermediates such as losartan carboxylic acid, valsartan benzyl ester, or candesartan cilexetil precursors share the biphenyl-tetrazole pharmacophore but diverge fundamentally at the imidazole substitution pattern, ester functionality, and impurity profile [1]. Generic substitution of Olmesartan Ethyl Ester with superficially similar intermediates fails because (1) the specific 4-(2-hydroxypropan-2-yl)-2-propyl substitution on the imidazole ring confers unique chromatographic retention behavior and mass spectrometric fragmentation patterns essential for validated analytical methods; (2) regioisomeric impurities unique to the olmesartan synthetic pathway—particularly the imidazole N-3 regioisomer formed during N-alkylation—cannot be detected or controlled using generic ARB impurity standards [2]; and (3) the crystalline form of this intermediate directly impacts downstream processing yields and final API purity, a variable that uncharacterized or non-pharmacopeial-grade material cannot guarantee [3].

Olmesartan Ethyl Ester (CAS 144689-23-6): Quantified Differential Evidence for Procurement and Method Development Decisions


N-3 Regioisomeric Impurity Detection and Control: Unique Chromatographic Challenge in Olmesartan Ethyl Ester Synthesis

During the synthesis of trityl olmesartan ethyl ester (TOEE) via N-alkylation, an undesired N-3 regioisomeric impurity was unexpectedly detected at levels of 0.2–0.3% in laboratory trial samples—a previously unreported finding given that only the N-1 isomer had been documented in prior art [1]. This N-3 regioisomer shares identical molecular mass with TOEE, making it indistinguishable by MS alone, and critically, the downstream N-3 impurity of the API proved inseparable from the API molecule under the European Pharmacopoeia chromatography method, introducing a direct risk of impurity misidentification and false compliance reporting [1].

Regioisomer impurity N-alkylation selectivity Process analytical technology

Single-Crystal X-Ray Diffraction Confirmation of Absolute Configuration and Solid-State Identity

The absolute stereogeometry and configuration of Olmesartan Ethyl Ester has been definitively established via single-crystal X-ray diffraction analysis, with refined crystal data revealing a monoclinic C2 space group with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, and Z = 4, with refinement to R(1) = 0.053 for 2043 observed reflections [1]. In contrast, many ARB intermediates in this class are supplied as amorphous solids or uncharacterized crystalline forms, lacking verified single-crystal structural confirmation.

Crystallography Polymorph characterization X-ray diffraction

HPLC Purity Specifications and Batch-to-Batch Analytical Consistency for Reference Standard Applications

Commercial Olmesartan Ethyl Ester is routinely supplied with HPLC purity specifications of ≥95% (standard grade) to ≥99% (reference standard grade), with full analytical data packages including HPLC chromatograms, NMR spectra (¹H, ¹³C), and HRMS confirmation . In contrast, crude olmesartan medoxomil produced via prior art deprotection methods contains 2.2% OLM-acid impurity per area percent HPLC, illustrating the impurity burden inherent to the synthetic pathway and the necessity of high-purity intermediate standards for accurate quantification [1].

HPLC purity Reference standard Analytical method validation

Continuous Flow Synthesis Method for Reduced Reaction Time and Enhanced Purity Control

A continuous flow preparation method for the olmesartan medoxomil intermediate 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylic acid ethyl ester—the direct precursor to Olmesartan Ethyl Ester—achieves a residence time of only 1.3 minutes compared to the 30 minutes to 48 hours required for conventional batch N-alkylation and esterification processes [1]. The prior batch methods exhibit impurity A and impurity B control levels of 1.5% and fail to control impurity C, whereas continuous flow processing enables tighter impurity management with reduced solvent consumption [1].

Continuous flow synthesis Process intensification Impurity control

Olmesartan Ethyl Ester (CAS 144689-23-6): High-Value Application Scenarios for Pharmaceutical Development and Quality Control


ANDA Impurity Profiling and Method Validation: Reference Standard for Olmesartan Medoxomil Ethyl Ester Impurity Quantification

For generic pharmaceutical manufacturers filing ANDAs for olmesartan medoxomil, Olmesartan Ethyl Ester serves as the certified reference standard for quantifying the ethyl ester process impurity in API batches. Given that the N-3 regioisomer impurity can co-elute with the API under EP chromatographic conditions [1], validated HPLC methods must incorporate Olmesartan Ethyl Ester as a system suitability standard to ensure baseline resolution between the target impurity and any regioisomeric species. Procurement of material with ≥99% HPLC purity and full spectroscopic characterization (NMR, HRMS) is required to meet ICH Q2(R1) validation parameters for specificity, linearity, and accuracy.

Continuous Flow Process Development: Benchmark Intermediate for Reaction Optimization and Scale-Up

Process chemistry teams developing continuous flow manufacturing routes for olmesartan medoxomil require highly characterized Olmesartan Ethyl Ester as an analytical benchmark for reaction monitoring and yield optimization. The dramatic reduction in reaction time from 30+ hours (batch) to 1.3 minutes (continuous flow) demonstrated in recent patents [2] creates demand for certified intermediate standards to validate in-process control (IPC) methods. Procurement of material with documented impurity profiles (including N-3 regioisomer content) enables accurate tracking of process improvements and impurity fate mapping across the synthetic sequence.

Pharmacopeial Monograph Compliance: Quality Control Testing Under Revised Sartan Monographs

Following the 2021 rapid revision of five sartan monographs (including olmesartan medoxomil) by the European Pharmacopoeia Commission to address nitrosamine and process-related impurity concerns [3], quality control laboratories require authenticated Olmesartan Ethyl Ester reference material to demonstrate compliance with updated monograph specifications. The revised monographs mandate demonstrated control strategies conforming to ICH M7 for mutagenic impurities and ICH Q3A for process impurities. Using uncertified or generic ARB impurity standards in QC release testing risks failing regulatory audit scrutiny, particularly given the documented co-elution risk between the N-3 API impurity and olmesartan medoxomil under EP conditions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Olmesartan Ethyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.